Cas no 2171678-94-5 (3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidobutanoic acid)

3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidobutanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key structural features include an ethyl side chain and a hex-5-enamido moiety, offering unique steric and reactivity properties for tailored peptide modifications. The Fmoc group ensures selective deprotection under mild basic conditions, enhancing compatibility with solid-phase peptide synthesis (SPPS). The terminal carboxylic acid allows for further coupling, while the unsaturated hexenamido group provides a handle for post-synthetic functionalization. This compound is particularly valuable in designing peptides with controlled hydrophobicity and conformational flexibility, making it useful in medicinal chemistry and bioconjugation applications.
3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidobutanoic acid structure
2171678-94-5 structure
Product name:3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidobutanoic acid
CAS No:2171678-94-5
MF:C27H32N2O5
Molecular Weight:464.553387641907
CID:6303851
PubChem ID:165576668

3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidobutanoic acid 化学的及び物理的性質

名前と識別子

    • 3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidobutanoic acid
    • EN300-1539311
    • 2171678-94-5
    • 3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enamido]butanoic acid
    • インチ: 1S/C27H32N2O5/c1-4-6-15-24(26(32)29(5-2)18(3)16-25(30)31)28-27(33)34-17-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h4,7-14,18,23-24H,1,5-6,15-17H2,2-3H3,(H,28,33)(H,30,31)
    • InChIKey: UEQWLBYIQDHPNJ-UHFFFAOYSA-N
    • SMILES: O(C(NC(CCC=C)C(N(CC)C(C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • 精确分子量: 464.23112213g/mol
  • 同位素质量: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 12
  • 複雑さ: 704
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • XLogP3: 4.4

3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1539311-10.0g
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enamido]butanoic acid
2171678-94-5
10g
$14487.0 2023-06-05
Enamine
EN300-1539311-500mg
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enamido]butanoic acid
2171678-94-5
500mg
$3233.0 2023-09-26
Enamine
EN300-1539311-50mg
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enamido]butanoic acid
2171678-94-5
50mg
$2829.0 2023-09-26
Enamine
EN300-1539311-0.05g
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enamido]butanoic acid
2171678-94-5
0.05g
$2829.0 2023-06-05
Enamine
EN300-1539311-0.1g
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enamido]butanoic acid
2171678-94-5
0.1g
$2963.0 2023-06-05
Enamine
EN300-1539311-0.25g
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enamido]butanoic acid
2171678-94-5
0.25g
$3099.0 2023-06-05
Enamine
EN300-1539311-100mg
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enamido]butanoic acid
2171678-94-5
100mg
$2963.0 2023-09-26
Enamine
EN300-1539311-2500mg
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enamido]butanoic acid
2171678-94-5
2500mg
$6602.0 2023-09-26
Enamine
EN300-1539311-1.0g
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enamido]butanoic acid
2171678-94-5
1g
$3368.0 2023-06-05
Enamine
EN300-1539311-250mg
3-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enamido]butanoic acid
2171678-94-5
250mg
$3099.0 2023-09-26

3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidobutanoic acid 関連文献

3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamidobutanoic acidに関する追加情報

3-N-Ethyl-2-{(9H-fluoren-9-yl)methoxycarbonylamino}hex-5-enamidobutanoic Acid: A Comprehensive Overview

3-N-Ethyl-2-{(9H-fluoren-9-yl)methoxycarbonylamino}hex-5-enamidobutanoic acid, identified by the CAS registry number 2171678-94-5, is a complex organic compound with significant potential in various chemical and biological applications. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an ethyl substituent, and a hexenamide functionality. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in modulating the compound's reactivity and stability.

The synthesis of this compound involves multi-step reactions, often employing advanced techniques such as Suzuki coupling or Stille coupling to achieve the desired stereochemistry and functional groups. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are highly valuable in drug discovery and development. The presence of the Fmoc group allows for precise control over the reactivity of the amine moiety, making this compound a versatile building block in organic synthesis.

In terms of applications, 3-N-Ethyl-2-{(9H-fluoren-9-yl)methoxycarbonylamino}hex-5-enamidobutanoic acid has shown promise in the field of medicinal chemistry. Its unique structure enables it to interact with various biological targets, including enzymes and receptors, making it a potential candidate for therapeutic agents. Recent studies have highlighted its ability to modulate key signaling pathways involved in inflammation and cancer, underscoring its potential as an anti-inflammatory or anticancer agent.

The compound's stability under physiological conditions is another critical factor contributing to its suitability for biomedical applications. The Fmoc group not only protects the amine during synthesis but also enhances the compound's solubility and bioavailability. This dual functionality makes it an attractive option for drug delivery systems, where both stability and controlled release are essential.

From a structural perspective, the hexenamide moiety introduces flexibility into the molecule, allowing for diverse conformations that can adapt to various binding sites. This flexibility is particularly advantageous in peptide-based drug design, where conformational diversity is key to achieving high-affinity binding. Recent computational studies have utilized molecular dynamics simulations to explore the conformational landscape of this compound, providing valuable insights into its binding modes and pharmacokinetic properties.

In addition to its therapeutic potential, 3-N-Ethyl-2-{(9H-fluoren-9-yl)methoxycarbonylamino}hex-5-enamidobutanoic acid has found applications in materials science. Its ability to form self-assembled monolayers (SAMs) on various surfaces has been leveraged in the development of advanced coatings with tailored properties. These coatings exhibit excellent resistance to corrosion and wear, making them suitable for use in harsh industrial environments.

The integration of green chemistry principles into the synthesis of this compound has also been a focus of recent research efforts. By employing catalytic methods and recyclable solvents, chemists have been able to reduce waste and improve the overall sustainability of the production process. This shift toward more environmentally friendly synthesis routes aligns with global initiatives aimed at promoting sustainable development within the chemical industry.

In conclusion, 3-N-Ethyl-2-{(9H-fluoren-9-yl)methoxycarbonylamino}hex-5-enamidobutanoic acid represents a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with advancements in synthetic methodologies and computational modeling, positions it as a valuable tool in both academic research and industrial applications. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to fields ranging from medicine to materials science.

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